(5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate
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Overview
Description
(5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyl group, an ethoxyphenyl group, and a phthalazine ring system. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-acetyl-2-ethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the phthalazine ring system. The final step involves the esterification of the phthalazine derivative with methyl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The phthalazine ring can be reduced to form dihydrophthalazine derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, dihydrophthalazine derivatives, and various substituted phthalazine compounds.
Scientific Research Applications
Chemistry
In chemistry, (5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, leading to potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate involves its interaction with specific molecular targets. The acetyl and ethoxyphenyl groups may facilitate binding to enzymes or receptors, while the phthalazine ring system may contribute to the overall stability and specificity of the interaction. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar structural motif with a phthalazine ring system and an acetyl group.
m-Aryloxy phenols: These compounds have similar aromatic structures and are used in various industrial applications.
Uniqueness
(5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate is unique due to its combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
(5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-26-17-9-8-13(12(2)23)10-14(17)11-27-20(25)18-15-6-4-5-7-16(15)19(24)22-21-18/h4-10H,3,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBWOFWDHQDDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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